molecular formula C28H28N2O2 B10974896 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B10974896
M. Wt: 424.5 g/mol
InChI Key: HFNHCMQGJJQEBL-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide is an organic compound with a complex structure that includes a quinoline core, substituted with ethoxyphenyl and methyl-propylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The quinoline core is then functionalized with ethoxyphenyl and methyl-propylphenyl groups through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the substituted quinoline with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their chemical and biological properties.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide
  • 2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxylate

Uniqueness

2-(4-ethoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C28H28N2O2

Molecular Weight

424.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H28N2O2/c1-5-32-21-15-13-20(14-16-21)26-17-24(23-10-6-7-12-25(23)29-26)28(31)30-27-19(4)9-8-11-22(27)18(2)3/h6-18H,5H2,1-4H3,(H,30,31)

InChI Key

HFNHCMQGJJQEBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=C4C(C)C)C

Origin of Product

United States

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